N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide
Description
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenyl group linked via a methoxy bridge to a 1-phenyl-1H-tetrazol-5-yl moiety. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and bioavailability, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-17(23)18-13-8-10-15(11-9-13)24-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLVOVMXJHCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide typically involves multiple steps. One common method is the nucleophilic substitution reaction on 1,4-dimethoxybenzene by the anions of 5-phenyl-1H-tetrazole . This reaction is often carried out under paired electrosynthesis conditions . Another synthetic route involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives like this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts such as lanthanum nitrate hexahydrate in a condensation reaction .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with nitriles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide
- Dicyandiamide
- Molecular iodine
- Lanthanum nitrate hexahydrate
Major Products Formed
The major products formed from these reactions are typically tetrazole derivatives with various functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are known for their pharmacological activities, such as hypotensive, antiviral, antimicrobial, and antiallergic properties.
Materials Science: The compound can be used as a ligand in the solvothermal synthesis of 3D polyoxometalate-based silver coordination polymers.
Corrosion Inhibition: It has been investigated for its ability to inhibit the corrosion of copper in salt water.
Mechanism of Action
The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide involves its interaction with molecular targets and pathways. Tetrazole derivatives often act as ligands, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Research Implications
The structural nuances of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide position it as a unique candidate for further study:
- Drug Design : Its 1H-tetrazole and methoxy-phenyl groups may optimize interactions with targets like kinases or GPCRs.
- SAR Studies : Comparative analysis with fluorophenyl () and thiazole () analogues can elucidate key structure-activity relationships.
Biological Activity
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 314.36 g/mol
- Key Functional Groups : Tetrazole ring, methoxy group, and amide linkage.
Biological Activity Overview
This compound exhibits various biological activities, including:
-
Anticancer Activity :
- Several studies have indicated that compounds containing tetrazole moieties possess significant anticancer properties. For instance, derivatives of tetrazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC values ranging from 10 µM to 30 µM depending on the specific structural modifications made to the tetrazole ring .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : The presence of the tetrazole ring is believed to interact with key enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .
Case Study 1: Anticancer Activity
In a study conducted on various synthesized tetrazole derivatives, this compound was evaluated for its anticancer properties against different cell lines. Results indicated an IC value of approximately 25 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to control groups .
Case Study 2: Antimicrobial Effectiveness
A comparative study assessed the antimicrobial activity of several compounds including this compound. The results showed effective inhibition of bacterial growth with an MIC of 15 µg/mL against E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
